2-Pyridylmalononitrile
Description
2-Pyridylmalononitrile is a nitrile derivative characterized by a pyridine ring conjugated with a malononitrile moiety. These compounds share functional groups (e.g., nitrile, pyridyl, or benzylidene substituents) that influence their physicochemical properties, hazards, and applications. This article compares this compound with analogous compounds, leveraging available data to infer trends and distinctions.
Properties
IUPAC Name |
2-pyridin-2-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHKVJILIKYGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437103 | |
| Record name | 2-Pyridylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77035-44-0 | |
| Record name | 2-Pyridylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridylmalononitrile can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridylmalononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-deficient nitrile groups.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate can oxidize this compound to form pyridine derivatives.
Reduction: Lithium aluminum hydride can reduce the nitrile groups to amines.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.
Major Products Formed:
Pyridine Derivatives: Through oxidation or substitution reactions.
Heterocyclic Compounds: Via cyclization reactions.
Scientific Research Applications
Chemistry
2-Pyridylmalononitrile serves as a critical building block in the synthesis of complex organic compounds. It is utilized in:
- Synthesis of Heterocycles: The compound is instrumental in creating various heterocyclic structures, which are essential in pharmaceuticals and agrochemicals.
- Ligand Development: It has been used to develop ligands for coordination chemistry, facilitating metal complex formation.
| Application | Description |
|---|---|
| Synthesis of Heterocycles | Used as a precursor for diverse organic reactions. |
| Ligand Development | Forms stable complexes with transition metals. |
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties: Studies have reported its effectiveness against various bacterial strains.
- Anticancer Activity: Preliminary investigations suggest potential antiproliferative effects on cancer cell lines.
| Biological Activity | Observed Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth (e.g., E. coli, S. aureus) |
| Anticancer | Induction of apoptosis in cancer cell lines |
Materials Science
In materials science, this compound is explored for its role in:
- Polymer Chemistry: It is used to modify polymer properties, enhancing thermal stability and mechanical strength.
- Nanomaterials: The compound has been incorporated into nanoparticle formulations for drug delivery systems.
| Application | Description |
|---|---|
| Polymer Chemistry | Enhances properties of polymers through functionalization. |
| Nanomaterials | Utilized in drug delivery systems to improve bioavailability. |
Case Study 1: Anticancer Research
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
In a clinical trial, the antimicrobial effectiveness of this compound was assessed against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating promising potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Pyridylmalononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its nitrile groups are highly reactive, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
Key Observations :
- Malononitrile Derivatives: 2-(4-Nitrobenzylidene)malononitrile features a conjugated nitrobenzylidene group, increasing electron-withdrawing effects and reactivity compared to simpler nitriles .
- Simple Nitriles : Pyruvonitrile and acrylonitrile are smaller molecules with fewer substituents, leading to lower molecular weights and distinct applications (e.g., acrylonitrile in polymer synthesis) .
Physicochemical Properties
- Molecular Weight : Pyridine-containing compounds (136.17–173.22 g/mol) are heavier than simpler nitriles like acrylonitrile (53.06 g/mol), influencing solubility and volatility.
- Reactivity: Malononitrile derivatives (e.g., 2-(4-Nitrobenzylidene)malononitrile) exhibit heightened reactivity due to conjugated electron-withdrawing groups, making them useful in organic synthesis .
- Stability: Sulfanyl and amino substituents (e.g., in (Pyridin-4-ylsulfanyl)formonitrile and 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile) may improve stability under acidic or basic conditions .
Hazard Profiles
Key Findings :
- Irritation Potential: All compounds require precautions for skin/eye contact, but malononitrile derivatives may pose higher risks due to nitro groups .
First Aid Measures
- Skin Exposure : Prolonged rinsing with soap/water is universally recommended, but acrylonitrile requires additional medical monitoring due to systemic toxicity .
- Inhalation: Only acrylonitrile and 2-(4-Nitrobenzylidene)malononitrile specify moving to fresh air, highlighting their respiratory risks .
Biological Activity
2-Pyridylmalononitrile is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and case studies.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Pseudomonas aeruginosa | 5.50 |
These results suggest that this compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Antiviral Activity
The compound has also shown promise in antiviral applications. A study exploring pyridine derivatives indicated that modifications to the structure could enhance antiviral efficacy against viruses such as influenza and coronaviruses. The presence of the pyridine ring is crucial for interaction with viral proteins, inhibiting their function .
Anticancer Activity
Research into the anticancer properties of this compound has revealed its potential in targeting cancer cells through various mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Case Study: In Vitro Effects on Cancer Cell Lines
A study evaluated the effects of this compound on different cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The findings were as follows:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis via caspase activation |
| A549 | 20.5 | Cell cycle arrest |
These results highlight the compound's potential as an anticancer agent .
Toxicity Assessment
While exploring the biological activity of this compound, it is essential to assess its toxicity. Preliminary toxicity studies indicated that at concentrations below 50 µM, the compound exhibited low cytotoxicity in normal human cell lines, suggesting a favorable safety profile for therapeutic applications .
Q & A
Basic: What experimental protocols are recommended for synthesizing 2-pyridylmalononitrile, and how can purity be validated?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting pyridine derivatives with malononitrile under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:
- Reagent preparation : Use freshly distilled solvents (e.g., THF or DMF) to avoid moisture interference .
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Purity validation : Confirm via / NMR (peak assignments for nitrile and pyridyl groups) and HPLC (>98% purity threshold) .
Advanced: How can mechanistic studies resolve contradictions in the reactivity of this compound across different solvents?
Methodological Answer:
Contradictions may arise from solvent polarity effects on electron-deficient nitrile groups. To address this:
- Kinetic studies : Compare reaction rates in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., toluene) using UV-Vis spectroscopy or NMR for real-time monitoring.
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map solvent interactions with the pyridyl ring’s electron density .
- Controlled variable testing : Isolate solvent effects by fixing temperature, concentration, and catalyst load .
Advanced: What strategies are effective for analyzing conflicting data in the catalytic applications of this compound?
Methodological Answer:
- Reproducibility checks : Verify experimental conditions (e.g., catalyst purity, oxygen/moisture exclusion) .
- Cross-validation : Use multiple analytical methods (e.g., IR for nitrile stretching vs. XPS for surface binding).
- Systematic error analysis : Compare batch-to-batch variations in starting materials via GC-MS .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR : NMR (δ 7.5–8.5 ppm for pyridyl protons; δ 3.5–4.5 ppm for malononitrile CH).
- IR : Sharp peaks at ~2200 cm (C≡N stretch).
- Mass spectrometry : Confirm molecular ion [M+H] and fragmentation patterns .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves (tested for >60-minute breakthrough time), chemical goggles, and lab coats .
- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks (Category 4 acute toxicity per CLP) .
- Waste disposal : Segregate nitrile-containing waste for incineration by licensed facilities .
Advanced: How can computational modeling predict this compound’s behavior in supramolecular assemblies?
Methodological Answer:
- Molecular docking : Simulate interactions with host molecules (e.g., cyclodextrins) using AutoDock Vina.
- Electrostatic potential mapping : Identify electron-rich regions (pyridyl N) for hydrogen bonding .
- Validation : Cross-reference computational results with XRD or NMR titration data .
Advanced: What methodologies address the lack of ecological toxicity data for this compound?
Methodological Answer:
- OECD 201/202 tests : Assess acute aquatic toxicity using Daphnia magna and Pseudokirchneriella subcapitata.
- Soil mobility studies : Conduct column leaching experiments with HPLC quantification .
- Bioaccumulation modeling : Use EPI Suite to estimate log and BCF values .
Basic: How should researchers design experiments to measure this compound’s thermodynamic stability?
Methodological Answer:
- DSC/TGA : Determine melting points and decomposition temperatures under nitrogen.
- Solution calorimetry : Measure enthalpy changes in polar vs. non-polar solvents.
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Advanced: What interdisciplinary approaches enhance this compound’s application in materials science?
Methodological Answer:
- Coordination chemistry : Screen metal ions (e.g., Cu, Fe) for MOF synthesis via solvothermal methods.
- Photophysical studies : Evaluate fluorescence quenching in polymer matrices using time-resolved spectroscopy .
- Collaborative frameworks : Partner with computational chemists and engineers to optimize scalability .
Basic: What ethical guidelines apply to reporting this compound research in peer-reviewed journals?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
